2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide is a synthetic compound with potential applications in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 345.374 g/mol. This compound is characterized by the presence of a fluorophenoxy group and a cyclopenta[c]pyridazin moiety, which may contribute to its biological activity and solubility properties.
The compound is cataloged under the CAS Registry Number 2034297-06-6 and is available for purchase from various chemical suppliers, indicating its relevance in scientific research.
The synthesis of 2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. The process may include:
Specific synthetic routes may vary based on available reagents and desired yields. The use of environmentally friendly solvents and reagents is increasingly emphasized in modern synthetic methods to enhance sustainability in chemical manufacturing .
The molecular structure of 2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide can be represented using various chemical notation systems:
InChI=1S/C18H20FN3O3/c1-12(25-16-8-3-2-6-14(16)19)18(24)20-9-10-22-17(23)11-13-5-4-7-15(13)21-22/h2-3,6,8,11-12H,4-5,7,9-10H2,1H3,(H,20,24)
CC(C(=O)NCCN1C(=O)C=C2CCCC2=N1)OC3=CC=CC=C3F
These representations provide insight into the compound's connectivity and spatial arrangement.
The compound's molecular weight is confirmed at approximately 345.374 g/mol with a purity typically around 95%, making it suitable for research applications.
The compound's reactivity can be explored through various chemical reactions typical for amides and heterocycles:
Each reaction pathway must be optimized for yield and selectivity based on reaction conditions such as temperature, solvent choice, and catalyst presence .
The physical properties include:
Chemical properties are critical for understanding reactivity:
Relevant data such as melting point and boiling point may vary based on purity and specific structural conformations .
This compound has potential applications in:
Given its unique structure and potential biological activity, 2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide represents an interesting target for further research in medicinal chemistry and related fields .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: